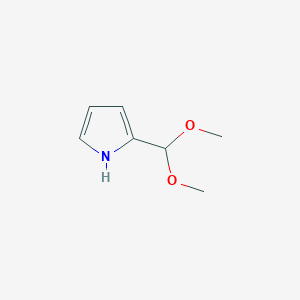

2-(Dimethoxymethyl)-1H-pyrrole

Description

BenchChem offers high-quality 2-(Dimethoxymethyl)-1H-pyrrole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Dimethoxymethyl)-1H-pyrrole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H11NO2 |

|---|---|

Molecular Weight |

141.17 g/mol |

IUPAC Name |

2-(dimethoxymethyl)-1H-pyrrole |

InChI |

InChI=1S/C7H11NO2/c1-9-7(10-2)6-4-3-5-8-6/h3-5,7-8H,1-2H3 |

InChI Key |

JXOFNZMMYPSEAJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(C1=CC=CN1)OC |

Origin of Product |

United States |

Foundational & Exploratory

Strategic Utilization of 2-Formylpyrrole Dimethyl Acetal: A Technical Guide

Executive Summary

2-Formylpyrrole dimethyl acetal (Synonym: 2-(dimethoxymethyl)pyrrole) represents a critical protected intermediate in heterocyclic chemistry, specifically in the synthesis of porphyrins, BODIPY dyes, and dipyrromethanes. While the parent aldehyde (pyrrole-2-carboxaldehyde) is commercially ubiquitous, the dimethyl acetal derivative is frequently synthesized in situ or as a discrete intermediate to mask the electrophilic formyl group. This masking strategy prevents polymerization and directs regioselectivity during subsequent lithiation or electrophilic aromatic substitution reactions.

This guide provides the definitive molecular data, synthesis protocols, and mechanistic workflows required for the effective deployment of this moiety in complex organic synthesis.

Part 1: Physicochemical Profile & Molecular Identity

The following data is derived from stoichiometric calculation and standard acetalization chemistry.

Molecular Specifications

| Parameter | Value | Notes |

| IUPAC Name | 2-(Dimethoxymethyl)-1H-pyrrole | |

| Molecular Formula | C₇H₁₁NO₂ | Derived from C₅H₅NO + 2(CH₃OH) - H₂O |

| Molecular Weight | 141.17 g/mol | Exact Mass: 141.0790 |

| Structure | Pyrrole ring substituted at C2 with -CH(OCH₃)₂ | |

| Solubility | Soluble in MeOH, DCM, THF; Insoluble in Water | Lipophilicity increases relative to parent aldehyde |

| Stability | Stable in basic/neutral media; Hydrolyzes in acid | Critical: Must be stored over basic alumina or stabilized with traces of triethylamine if isolated.[1][2] |

Structural Logic

The transformation from aldehyde to acetal significantly alters the electronic character of the pyrrole ring.

-

Aldehyde (Precursor): Electron-withdrawing group (EWG) at C2 deactivates the ring and directs substitution to C4/C5 (meta-like).

-

Dimethyl Acetal (Product): The acetal group is electronically nearly neutral or weakly donating (via induction), preventing the strong deactivation associated with the carbonyl. This allows for lithiation at the N-position or C5 position without nucleophilic attack on the carbonyl.

Part 2: Synthetic Protocol (Protection Strategy)

Objective: Conversion of Pyrrole-2-carboxaldehyde to 2-Formylpyrrole Dimethyl Acetal.

Reagents & Equipment[3][4]

-

Substrate: Pyrrole-2-carboxaldehyde (Commercial grade, recrystallized if dark).

-

Solvent/Reagent: Trimethyl orthoformate (HC(OMe)₃) or Methanol (MeOH).

-

Catalyst: p-Toluenesulfonic acid (p-TsOH) or Montmorillonite K-10 clay (Green alternative).

-

Apparatus: Round-bottom flask, reflux condenser (if using MeOH), or room temp stir plate (if using orthoformate).

Step-by-Step Methodology (Orthoformate Route)

This route is preferred for moisture-sensitive applications as it drives equilibrium chemically.

-

Preparation: In a flame-dried flask under Argon, dissolve Pyrrole-2-carboxaldehyde (10 mmol, 0.95 g) in anhydrous methanol (10 mL).

-

Dehydration Agent: Add Trimethyl orthoformate (12 mmol, 1.3 mL). This acts as both a reagent and water scavenger.

-

Catalysis: Add a catalytic amount of p-TsOH (0.1 mmol, ~19 mg).

-

Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC (eluent: 20% EtOAc/Hexanes). The aldehyde spot (Rf ~0.[3]4) should disappear, replaced by the less polar acetal spot (Rf ~0.6).

-

Quenching (Critical): Add triethylamine (0.5 mL) to neutralize the acid. Failure to quench prior to concentration will revert the product to the aldehyde due to ambient moisture.

-

Isolation: Concentrate in vacuo. The residue can often be used directly. If purification is needed, flash chromatography on basic alumina (not silica gel) is required to prevent hydrolysis.

Part 3: Mechanistic Workflow & Application

The primary utility of this molecule is in the synthesis of Dipyrromethanes , the building blocks of porphyrins. The acetal functionality allows for controlled condensation.

Diagram 1: Protection-Deprotection Cycle

This diagram illustrates the strategic masking of the aldehyde to facilitate C5-substitution or controlled condensation.

Caption: The acetal protection allows the pyrrole ring to be subjected to strong bases (n-BuLi) without attacking the carbonyl, enabling C5 functionalization.

Diagram 2: Dipyrromethane Synthesis (Lindsey-Type Logic)

In porphyrin synthesis, the acetal is often not isolated but formed transiently or used to modulate reactivity during condensation with a second pyrrole.

Caption: Acid-catalyzed condensation of the acetal with pyrrole yields dipyrromethanes, key precursors for porphyrins and BODIPY dyes.

Part 4: Structural Identification (NMR)

Validation of the acetal formation is best achieved via ¹H NMR.

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integral | Interpretation |

| NH | ~8.5 - 9.5 | Broad Singlet | 1H | Pyrrole N-H (Exchangeable) |

| Pyrrole-CH (C5) | 6.7 - 6.8 | Multiplet | 1H | |

| Pyrrole-CH (C3/C4) | 6.1 - 6.3 | Multiplet | 2H | |

| Acetal-CH | 5.4 - 5.5 | Singlet | 1H | Diagnostic Peak (Methine) |

| Methoxy (-OCH₃) | 3.3 - 3.4 | Singlet | 6H | Diagnostic Peak (Methyls) |

Note: The disappearance of the aldehyde proton (~9.5 ppm, singlet) and the appearance of the methoxy singlet at ~3.3 ppm confirms the conversion.

Part 5: Handling and Safety

-

Acid Sensitivity: The acetal bond is labile. Avoid exposure to acidic fumes (HCl, TFA) during storage.

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). If storing for long periods, add a pellet of KOH or a drop of Et₃N to the vial to maintain basicity.

-

Toxicity: Treat as a pyrrole derivative—potential irritant and harmful by inhalation. Use standard PPE (gloves, goggles, fume hood).

References

-

Sigma-Aldrich. Pyrrole-2-carboxaldehyde Product Specification.[3] (Precursor data used for calculation). Available at:

-

PubChem. Pyrrole-2-carboxaldehyde Compound Summary. (Source for physical properties of the parent).[3][4] Available at:

- Lindsey, J. S., et al. "Investigation of the Synthesis of meso-Porphyrins." Journal of Organic Chemistry.

-

ChemicalBook. 2,5-Dimethylpyrrole NMR Data. (Comparative spectral data for pyrrole ring shifts). Available at:

Sources

The Strategic Utility of 2-(Dimethoxymethyl)-1H-pyrrole in Complex Pyrrolic Syntheses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of organic synthesis, particularly in the construction of complex macrocycles such as porphyrins, corrins, and related drug candidates, the precise and controlled introduction of functional groups is paramount. The pyrrole ring, a fundamental heterocyclic motif, is a cornerstone of many biologically active molecules and advanced materials.[1] Among the myriad of substituted pyrroles, 2-formylpyrrole stands out as a critical C2-building block. However, its inherent reactivity and potential instability under the acidic conditions frequently employed in condensation reactions can lead to undesired side reactions and diminished yields. This guide provides an in-depth exploration of 2-(dimethoxymethyl)-1H-pyrrole, a stable and versatile surrogate for 2-formylpyrrole, elucidating its synthesis, strategic applications, and the mechanistic rationale for its use in advanced organic synthesis.

The Challenge of 2-Formylpyrrole and the Acetal Solution

2-Formylpyrrole is a key precursor in the synthesis of dipyrromethanes and, subsequently, porphyrins.[2][3] The aldehyde functionality is essential for acid-catalyzed condensation reactions with other pyrrole units to form the methine bridges that constitute the backbone of these macrocycles.[4] However, the electron-rich nature of the pyrrole ring, combined with the reactivity of the aldehyde group, can lead to self-condensation, polymerization, and other side reactions, particularly in the presence of strong acids.[1]

To circumvent these challenges, synthetic chemists have turned to protecting the aldehyde group as an acetal. The dimethoxymethyl group in 2-(dimethoxymethyl)-1H-pyrrole serves as a robust protecting group for the formyl functionality. This protection strategy offers several distinct advantages:

-

Enhanced Stability: The acetal is significantly more stable than the free aldehyde under a variety of reaction conditions, including the acidic environments often required for pyrrole condensations.[5]

-

Prevention of Side Reactions: By masking the reactive aldehyde, self-condensation and polymerization are effectively suppressed, leading to cleaner reaction profiles and higher yields of the desired products.

-

Controlled Deprotection: The acetal can be readily and cleanly deprotected to reveal the formyl group at the desired stage of a multi-step synthesis, typically through mild acid hydrolysis.[5][6] This temporal control is crucial for the regioselective construction of complex unsymmetrical macrocycles.

Synthesis of 2-(Dimethoxymethyl)-1H-pyrrole: A Two-Step Approach

The preparation of 2-(dimethoxymethyl)-1H-pyrrole is typically achieved in a two-step sequence starting from readily available pyrrole.

Step 1: Vilsmeier-Haack Formylation of Pyrrole

The first step involves the introduction of a formyl group at the 2-position of the pyrrole ring. The Vilsmeier-Haack reaction is the most common and efficient method for this transformation.[7][8] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[9]

The electron-rich pyrrole ring undergoes electrophilic substitution, predominantly at the C2 position, to yield an iminium salt intermediate. Subsequent hydrolysis of this intermediate furnishes 2-formylpyrrole (also known as pyrrole-2-carboxaldehyde).[7]

Step 2: Acetalization of 2-Formylpyrrole

The second step involves the protection of the newly installed formyl group as a dimethyl acetal. This is typically achieved by reacting 2-formylpyrrole with trimethyl orthoformate in the presence of an acid catalyst.[5][9] Methanol can also be used as the reagent, often with a dehydrating agent to drive the equilibrium towards acetal formation.[5]

The acid catalyst protonates the aldehyde's carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol molecules from the trimethyl orthoformate. Subsequent elimination of water and further reaction with methanol leads to the formation of the stable dimethyl acetal.

Figure 1: General mechanism of acid-catalyzed acetal formation.

Experimental Protocol: Synthesis of 2-(Dimethoxymethyl)-1H-pyrrole

This protocol is a representative procedure based on established methods for Vilsmeier-Haack formylation and subsequent acetalization.[5][10]

Part A: Synthesis of 2-Formylpyrrole

-

To a stirred solution of freshly distilled pyrrole (1.0 mol) in dry ethylene dichloride (250 mL) under a nitrogen atmosphere, a pre-formed Vilsmeier reagent (prepared from DMF and POCl₃) is added dropwise at 0 °C.

-

After the addition is complete, the reaction mixture is heated at reflux for 15 minutes.

-

The mixture is then cooled and hydrolyzed by the addition of a solution of sodium acetate trihydrate in water.

-

The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude 2-formylpyrrole is purified by vacuum distillation or recrystallization from petroleum ether.

Part B: Synthesis of 2-(Dimethoxymethyl)-1H-pyrrole

-

To a solution of 2-formylpyrrole (1.0 mol) in methanol (500 mL), trimethyl orthoformate (1.2 mol) is added.

-

A catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid, is added to the mixture.[10]

-

The reaction is stirred at room temperature for several hours, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of a base, such as sodium bicarbonate, to neutralize the acid catalyst.[10]

-

The mixture is concentrated under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated to afford crude 2-(dimethoxymethyl)-1H-pyrrole.

-

Purification is typically achieved by vacuum distillation.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield (%) |

| 2-Formylpyrrole | C₅H₅NO | 95.10 | 75-85 |

| 2-(Dimethoxymethyl)-1H-pyrrole | C₇H₁₁NO₂ | 141.17 | 80-95 |

Table 1: Summary of synthetic yields for 2-formylpyrrole and its dimethyl acetal.

Application in Dipyrromethane and Porphyrin Synthesis

The primary utility of 2-(dimethoxymethyl)-1H-pyrrole lies in its role as a precursor to dipyrromethanes, which are, in turn, key intermediates in the synthesis of porphyrins and other polypyrrolic macrocycles.

Synthesis of Dipyrromethanes

Dipyrromethanes are formed by the acid-catalyzed condensation of a pyrrole bearing an electrophilic carbon at the 2-position with a second, unsubstituted pyrrole molecule.[4] When using 2-(dimethoxymethyl)-1H-pyrrole, the reaction proceeds via an in situ generation of a reactive electrophile.

Under acidic conditions, the dimethoxymethyl group is hydrolyzed to reveal the protonated aldehyde, which is then attacked by the electron-rich C5 position of a second pyrrole molecule. Alternatively, the acetal can be activated to form an oxonium ion, which is then attacked by the second pyrrole. The resulting carbinol intermediate is unstable and readily eliminates water to form the dipyrromethane.

Figure 2: Workflow for dipyrromethane synthesis using 2-(dimethoxymethyl)-1H-pyrrole.

The MacDonald [2+2] Porphyrin Synthesis

A powerful application of 2-(dimethoxymethyl)-1H-pyrrole is in the MacDonald [2+2] synthesis of porphyrins.[11] This strategy involves the condensation of a 5,5'-diformyldipyrromethane with a 5,5'-diunsubstituted dipyrromethane.[12] The use of a protected formylpyrrole is particularly advantageous for the synthesis of the requisite 5,5'-diformyldipyrromethane, especially when unsymmetrical substitution patterns are desired.

For instance, an unsymmetrically substituted 5,5'-diformyldipyrromethane can be prepared by first synthesizing a dipyrromethane with one terminus protected as a dimethoxymethyl group and the other bearing a different substituent. Subsequent manipulation of the other terminus and final deprotection of the acetal provides the desired diformyl compound, ready for the MacDonald condensation. This level of control is difficult to achieve with the more reactive 2-formylpyrrole.

Deprotection of the Dimethoxymethyl Group

The removal of the dimethoxymethyl protecting group is typically straightforward, requiring treatment with aqueous acid.[6] The choice of acid and reaction conditions can be tuned to be compatible with the other functional groups present in the molecule. Common conditions include:

-

Dilute hydrochloric acid in a mixture of water and an organic solvent (e.g., THF, acetone).

-

Trifluoroacetic acid (TFA) in dichloromethane, often used in the context of porphyrin synthesis where the deprotection and subsequent condensation can be performed in a one-pot fashion.

The mechanism of deprotection is the reverse of the acetalization process, involving protonation of one of the methoxy groups, followed by elimination of methanol to form an oxonium ion. Nucleophilic attack by water and subsequent loss of a second molecule of methanol regenerates the aldehyde.

Conclusion: A Strategically Important Synthetic Tool

2-(Dimethoxymethyl)-1H-pyrrole is a valuable and strategically important reagent in the arsenal of the synthetic organic chemist. Its enhanced stability compared to 2-formylpyrrole allows for cleaner and more controlled reactions, particularly in the acid-catalyzed condensations that are central to the synthesis of dipyrromethanes and porphyrins. The ability to mask the reactive aldehyde functionality and deprotect it at a later stage provides a powerful tool for the construction of complex, unsymmetrically substituted pyrrolic macrocycles. For researchers in drug development and materials science, the use of this protected pyrrole derivative can significantly improve the efficiency and reliability of synthetic routes to novel porphyrin-based compounds and other heterocyclic targets.

References

- Google Patents. (n.d.). Process for the preparation of ketals.

-

Organic & Biomolecular Chemistry. (n.d.). Synthesis of the 2-formylpyrrole spiroketal pollenopyrroside A and structural elucidation of xylapyrroside A, shensongine A and capparisine B. Retrieved February 6, 2026, from [Link]

-

RSC Advances. (n.d.). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Retrieved February 6, 2026, from [Link]

- Google Patents. (n.d.). Method for preparing acetal from acrolein.

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved February 6, 2026, from [Link]

-

PubMed Central. (n.d.). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Retrieved February 6, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved February 6, 2026, from [Link]

-

MDPI. (2024, February 15). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. Retrieved February 6, 2026, from [Link]

-

PubMed Central. (n.d.). Syntheses and Functionalizations of Porphyrin Macrocycles. Retrieved February 6, 2026, from [Link]

-

ResearchGate. (2025, August 7). Acid-Catalyzed Synthesis and Deprotection of Dimethyl Acetals in a Miniaturized Electroosmotic Flow Reactor. Retrieved February 6, 2026, from [Link]

-

ResearchGate. (2025, August 9). What's in a name? The MacDonald condensation. Retrieved February 6, 2026, from [Link]

-

Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. Retrieved February 6, 2026, from [Link]

-

ResearchGate. (n.d.). Acetalisation with trimethyl orthoformate of ethyl acetoacetate and... Retrieved February 6, 2026, from [Link]

-

MDPI. (2024, February 15). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. Retrieved February 6, 2026, from [Link]

-

MDPI. (2022, May 14). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. Retrieved February 6, 2026, from [Link]

-

Faraday Discussions. (n.d.). The two-step mechanochemical synthesis of porphyrins. Retrieved February 6, 2026, from [Link]

-

ACS Publications. (n.d.). From 2,5-Diformyl-1,4-dihydropyrrolo[3,2-b]pyrroles to Quadrupolar, Centrosymmetric Two-Photon-Absorbing A–D–A Dyes. Retrieved February 6, 2026, from [Link]

-

Organic Syntheses. (n.d.). 5,15-DIPHENYLPORPHYRIN. Retrieved February 6, 2026, from [Link]

-

PubMed Central. (2023, March 13). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved February 6, 2026, from [Link]

-

PubMed Central. (2019, October 7). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Retrieved February 6, 2026, from [Link]

-

ResearchGate. (2025, August 6). Preparation of fluorinated 5,5′-dialkylsubstituted dipyrromethanes. Retrieved February 6, 2026, from [Link]

-

PubMed Central. (2023, June 27). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Retrieved February 6, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Retrieved February 6, 2026, from [Link]

-

ResearchGate. (n.d.). A 2+2 condensation of dipyrrylmethanes, the MacDonald method... Retrieved February 6, 2026, from [Link]

-

ResearchGate. (2022, March 3). From 2,5-Diformyl-1,4-dihydropyrrolo[3,2- b ]pyrroles to Quadrupolar, Centrosymmetric Two-Photon-Absorbing A–D–A Dyes. Retrieved February 6, 2026, from [Link]

Sources

- 1. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation [mdpi.com]

- 3. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Dimethyl Acetals [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. CN102276427A - Method for preparing acetal from acrolein - Google Patents [patents.google.com]

- 9. US5399778A - Process for the preparation of ketals - Google Patents [patents.google.com]

- 10. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Comparative Stability of Pyrrole Acetals and Pyrrole Aldehydes

Introduction

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2][3][4][5] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design.[4] Functionalization of the pyrrole ring, particularly at the C2 position, is a critical strategy in the development of novel therapeutics. Among the various C2-substituents, aldehydes and their corresponding acetals play pivotal roles as synthetic intermediates. The choice between employing a pyrrole aldehyde or a pyrrole acetal in a synthetic route is often dictated by the stability of these functional groups under specific reaction conditions. This guide provides an in-depth analysis of the relative stability of pyrrole acetals and pyrrole aldehydes, offering insights to aid researchers in making informed decisions during multi-step syntheses.

The Pyrrole Nucleus: A Brief Overview of Reactivity

Pyrrole is an electron-rich aromatic heterocycle.[6] The lone pair of electrons on the nitrogen atom participates in the aromatic sextet, leading to a high electron density in the ring.[7] This electron-rich nature makes pyrrole highly susceptible to electrophilic substitution, which preferentially occurs at the C2 (α) position due to the greater stability of the resulting carbocation intermediate.[8] However, pyrrole is also notoriously unstable in strongly acidic conditions, readily undergoing polymerization.[7] This acid sensitivity is a crucial factor to consider when manipulating functional groups on the pyrrole ring. Furthermore, while pyrrole is a secondary amine, it is an extremely weak base (pKa of the conjugate acid is -3.8) because protonation of the nitrogen atom disrupts the aromaticity of the ring.[8][9]

Part 1: The Chemical Stability of Pyrrole Aldehydes

Pyrrole-2-carboxaldehyde, the simplest of the pyrrole aldehydes, is a versatile building block in organic synthesis.[10] However, its aldehyde functionality imparts a degree of instability that must be carefully managed.

Reactivity Profile of Pyrrole Aldehydes

-

Susceptibility to Nucleophilic Attack: The carbonyl carbon of the aldehyde group is electrophilic and readily attacked by nucleophiles. This reactivity is fundamental to many synthetic transformations but also represents a potential pathway for degradation or undesired side reactions.

-

Oxidation: Aldehydes are easily oxidized to carboxylic acids. This can be a significant issue if the desired product is the aldehyde itself and oxidative conditions are present in subsequent reaction steps.

-

Polymerization and Decomposition: Under certain conditions, particularly in the presence of strong acids or bases, pyrrole aldehydes can be unstable and prone to polymerization or decomposition.[11] This instability is exacerbated by the inherent reactivity of the pyrrole ring itself.[7]

Synthesis of Pyrrole-2-carboxaldehyde via Vilsmeier-Haack Reaction

A common and efficient method for the synthesis of pyrrole-2-carboxaldehyde is the Vilsmeier-Haack reaction.[8][12][13] This reaction introduces a formyl group onto electron-rich aromatic rings.

Experimental Protocol: Vilsmeier-Haack Formylation of Pyrrole

Objective: To synthesize pyrrole-2-carboxaldehyde from pyrrole.

Materials:

-

Pyrrole

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Sodium acetate

-

Water

-

Ice

-

Standard glassware and stirring apparatus

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

-

Formylation: Dissolve pyrrole in dichloromethane (DCM) and add it dropwise to the freshly prepared Vilsmeier reagent, again keeping the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Hydrolysis: Carefully pour the reaction mixture onto crushed ice.

-

Neutralization and Workup: Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium acetate until the pH is approximately 6-7. Extract the product with dichloromethane.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation.

Sources

- 1. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]

- 5. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]

- 7. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 8. Pyrrole - Wikipedia [en.wikipedia.org]

- 9. aklectures.com [aklectures.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. chemtube3d.com [chemtube3d.com]

- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

2-(Dimethoxymethyl)-1H-pyrrole synonyms and IUPAC name

The following technical guide details the nomenclature, synthesis, and application of 2-(Dimethoxymethyl)-1H-pyrrole , a critical masked aldehyde intermediate in heterocyclic chemistry.

Nomenclature, Synthesis, and Strategic Applications in Heterocyclic Chemistry[1]

Executive Summary

2-(Dimethoxymethyl)-1H-pyrrole (also known as pyrrole-2-carboxaldehyde dimethyl acetal) is the acetal-protected derivative of pyrrole-2-carboxaldehyde. While the parent aldehyde (CAS 1003-29-8) is a stable, commercially ubiquitous reagent, the dimethyl acetal serves a specialized role as a masked electrophile . It is employed primarily when the electrophilic nature of the free aldehyde must be temporarily suppressed to allow for chemoselective transformations at other sites of the pyrrole ring or during the synthesis of complex porphyrinogens and BODIPY dyes.

This guide provides a definitive breakdown of its nomenclature, a validated protocol for its synthesis (given its acid-lability), and its strategic utility in drug discovery and materials science.

Nomenclature and Chemical Identity

The IUPAC name 2-(dimethoxymethyl)-1H-pyrrole is derived from the principal functional group rules where the pyrrole ring is the parent structure.

| Attribute | Detail |

| IUPAC Name | 2-(Dimethoxymethyl)-1H-pyrrole |

| Common Synonyms | Pyrrole-2-carboxaldehyde dimethyl acetal; 2-Formylpyrrole dimethyl acetal; 2-(Dimethoxymethyl)pyrrole |

| Molecular Formula | C₇H₁₁NO₂ |

| Molecular Weight | 141.17 g/mol |

| CAS Number (Parent) | 1003-29-8 (Refers to Pyrrole-2-carboxaldehyde; the acetal is often generated in situ) |

| CAS Number (N-Boc) | 1021342-68-6 (tert-Butyl 2-(dimethoxymethyl)-1H-pyrrole-1-carboxylate) |

| SMILES | COC(C1=CC=CN1)OC |

Structural Diagram & Numbering

The following diagram illustrates the atom numbering and the acetal functionality at the C2 position.

Figure 1: Structural breakdown of 2-(Dimethoxymethyl)-1H-pyrrole showing the relationship between the heterocyclic core and the acetal substituent.[1]

Chemical Properties & Stability

The utility of 2-(dimethoxymethyl)-1H-pyrrole is defined by its reversible reactivity .

-

Acid Sensitivity: Like all acetals, this compound is stable under basic and neutral conditions but hydrolyzes rapidly back to pyrrole-2-carboxaldehyde in the presence of Brønsted or Lewis acids.

-

Oxidation Resistance: Unlike the free aldehyde, the acetal is resistant to autoxidation, making it a useful storage form for sensitive dipyrromethane precursors.

-

Electron Richness: The acetal group is less electron-withdrawing than the formyl group, making the pyrrole ring slightly more electron-rich and susceptible to electrophilic aromatic substitution at the C4 or C5 positions.

Synthesis Protocol

Due to the instability of the unprotected acetal in acidic environments, it is frequently synthesized using trimethyl orthoformate (TMOF) under mild conditions. The following protocol ensures high conversion while preventing polymerization.

Reagents

-

Substrate: Pyrrole-2-carboxaldehyde (1.0 eq)

-

Reagent: Trimethyl orthoformate (HC(OMe)₃) (1.2–1.5 eq)

-

Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.05 eq) or Montmorillonite K-10 clay

-

Solvent: Methanol (anhydrous)

Step-by-Step Methodology

-

Dissolution: Dissolve pyrrole-2-carboxaldehyde in anhydrous methanol under an inert atmosphere (N₂ or Ar).

-

Acetalization: Add trimethyl orthoformate followed by the acid catalyst.

-

Reflux/Stir: Stir at room temperature for 2–4 hours. Monitor by TLC (the aldehyde spot will disappear; the acetal is less polar).

-

Quenching (Critical): Add a weak base (e.g., NaHCO₃ or triethylamine) to neutralize the acid catalyst before workup. Failure to neutralize will result in hydrolysis upon exposure to moisture.

-

Isolation: Concentrate the solvent under reduced pressure. If necessary, purify via short-path distillation or rapid chromatography on basic alumina (avoid silica gel due to acidity).

Figure 2: Synthesis pathway and stability cycle. Note the reversibility of the acetal formation in acidic media.

Applications in Research & Development

A. Porphyrin and BODIPY Synthesis

In the Lindsey synthesis of porphyrins, the condensation of pyrrole and aldehydes is acid-catalyzed. However, when synthesizing asymmetric porphyrins or dipyrromethanes , using the acetal allows for controlled release of the aldehyde or protection of the formyl group during lithiation steps.

-

Mechanism: The acetal acts as a "sleeping" electrophile. It does not react with pyrrole until activated by a strong acid (e.g., TFA or BF₃·OEt₂), allowing for precise initiation of the condensation cascade.

B. N-Protection Strategy

Researchers often convert the aldehyde to the acetal before attaching an N-protecting group (like Boc or Tosyl).

-

Why? Direct protection of the aldehyde can sometimes lead to side reactions (e.g., Cannizzaro-type disproportionation). The acetal (e.g., CAS 1021342-68-6 ) is chemically robust during base-mediated N-alkylation.

C. Drug Discovery (Kinase Inhibitors)

Pyrrole-2-carboxaldehyde derivatives are scaffolds for kinase inhibitors (e.g., Sunitinib analogs). The acetal functionality allows medicinal chemists to modify the C4 or C5 positions via halogenation or Friedel-Crafts acylation without interference from the reactive aldehyde carbonyl.

References

-

PubChem. 2,5-dimethoxy-1H-pyrrole (Related Structure & Nomenclature). National Library of Medicine.[2][3] Available at: [Link]

-

Organic Chemistry Portal. Synthesis of Pyrrole-2-carbaldehyde Derivatives. Available at: [Link][4]

-

ChemSRC. tert-Butyl 2-(dimethoxymethyl)-1H-pyrrole-1-carboxylate (Protected Acetal CAS). Available at: [Link]

-

MDPI. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Available at: [Link][4]

Sources

- 1. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole | C10H17N | CID 5325235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(4-methoxyphenyl)-1H-pyrrole | C11H11NO | CID 687026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. vlifesciences.com [vlifesciences.com]

Acetal Protection of Electron-Rich Heteroaromatic Aldehydes: A Technical Guide

Content Type: Technical Whitepaper / Methodological Guide Audience: Synthetic Organic Chemists, Process Chemists, and Drug Discovery Researchers Focus: High-fidelity protection strategies for acid-sensitive, electron-rich heteroaromatic systems (Pyrroles, Indoles, Furans, Thiophenes).[1]

Part 1: The Mechanistic Challenge

Protecting the aldehyde functionality of electron-rich heteroaromatics is not merely a standard acetalization; it is a battle against thermodynamics and competing kinetic pathways.[2]

The "Lone Pair Paradox"

In standard aromatic aldehydes (e.g., benzaldehyde), the carbonyl carbon is sufficiently electrophilic to be attacked by alcohols under acid catalysis. However, in electron-rich heteroaromatics (pyrrole, indole, furan, thiophene), the heteroatom's lone pair donates electron density into the ring and, by extension, the carbonyl group (vinylogous donation).

-

Reduced Electrophilicity: The resonance contribution significantly lowers the electrophilicity of the carbonyl carbon, slowing the rate of nucleophilic attack by the alcohol.

-

Acid Sensitivity: The same electron density that deactivates the carbonyl activates the ring toward electrophilic attack.[2] Strong Brønsted acids (e.g.,

, -

Equilibrium Bias: The resonance-stabilized aldehyde is thermodynamically favored over the acetal, making water removal critical to drive the reaction forward.[2]

Mechanistic Pathway & Failure Modes

Figure 1: Kinetic competition between productive acetalization and destructive polymerization.[1][2] Strong acids favor the red pathway (ring protonation).

Part 2: Strategic Methodology

To bypass these issues, we must replace "brute force" acid catalysis with mild, specific activation and use chemical dehydration (Orthoformates) rather than physical dehydration (Dean-Stark), which often requires heat.[1]

Decision Matrix: Selecting the Right Protocol

| Substrate Class | Reactivity Profile | Recommended Catalyst | Dehydrating Agent | Key Risk |

| Pyrrole-2-CHO | High Acid Sensitivity | PPTS (Pyridinium p-toluenesulfonate) | Trimethyl Orthoformate (TMOF) | Polymerization (Red Tar) |

| Indole-3-CHO | High Acid Sensitivity | Rare Earth Triflate / Iodine | TMOF / TEOF | N-alkylation side reactions |

| Furan-2-CHO | Moderate Sensitivity | NH₄Cl or PPTS | TEOF / Ethanol | Ring opening (hydrolysis) |

| Thiophene-2-CHO | Moderate Stability | CaCl₂ or Dilute HCl | TEOF / Ethanol | Slower reaction rate |

Part 3: Field-Proven Protocols

Protocol A: The "Gold Standard" for N-Heterocycles (Pyrroles/Indoles)

Designed for substrates that turn to tar with standard p-TsOH.[1]

Mechanism: Uses Pyridinium p-toluenesulfonate (PPTS) , a weak acid (

Materials:

-

Substrate: Pyrrole-2-carboxaldehyde or Indole-3-carboxaldehyde (1.0 equiv)[1][2]

-

Reagent: Trimethyl Orthoformate (TMOF) (5.0 - 10.0 equiv)[1]

-

Catalyst: PPTS (0.1 equiv)[1]

-

Solvent: Anhydrous Methanol (Optional, usually neat TMOF is preferred)[1]

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask containing a magnetic stir bar. Flush with Argon/Nitrogen.[1][2]

-

Dissolution: Add the aldehyde (10 mmol) and TMOF (50-100 mmol). If the aldehyde is solid and not soluble, add minimum anhydrous MeOH.

-

Catalysis: Add PPTS (1.0 mmol, 10 mol%) in one portion.

-

Reaction: Stir at room temperature . Do NOT heat.

-

Quench (Critical): Add solid

(2.0 equiv) or 1 mL of -

Workup: Filter off solids. Concentrate the filtrate under reduced pressure (rotary evaporator) at low temperature (<40°C).

-

Purification: Flash chromatography on basic alumina or silica gel pre-treated with 1%

.[1][2]

Yield Expectation: 85-95% Reference: Synlett2006 , 2387; J. Org.[1][2] Chem.1977 , 42, 3772.[1]

Protocol B: Lewis Acid Catalysis for Sterically Hindered Systems

Best for Indoles or substituted Furans where rate is an issue.

Mechanism: Iodine (

Materials:

-

Reagent: Triethyl Orthoformate (TEOF) (1.2 - 1.5 equiv)[1]

-

Catalyst: Iodine (

) (1-5 mol%) OR -

Solvent: Anhydrous Ethanol or Methanol

Step-by-Step Procedure:

-

Mix: Dissolve aldehyde in alcohol solvent (0.5 M concentration).

-

Add Reagent: Add TEOF (1.5 equiv).

-

Initiate: Add Iodine (crystals) or Triflate catalyst.

-

Reaction: Stir at room temperature. Iodine reactions often turn dark but clear up upon quenching.[1][2]

-

Quench:

-

Extraction: Extract with

or -

Isolation: Evaporate solvent. Distillation is often sufficient for furans/thiophenes.[1][2]

Yield Expectation: 90-98% Reference: Tetrahedron Lett.2003 , 44, 5355 (Iodine method); Green Chem.[1]2002 , 4, 269 (Triflate method).[1]

Part 4: Stability & Troubleshooting

Stability Profile

These acetals are base-stable but acid-labile .[1][2]

-

Stable: Grignard reagents, Lithium Aluminum Hydride (LAH), n-BuLi, NaOH, NaH.[1]

-

Unstable: Aqueous HCl, Silica Gel (acidic), moist air (slow hydrolysis).[1]

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Red/Black Tar Formation | Acid catalyst too strong (Ring protonation).[1][2] | Switch from p-TsOH to PPTS or NH₄Cl .[1][2] Reduce temperature. |

| Incomplete Reaction | Equilibrium not shifted; Water present.[1][2] | Increase Orthoformate equivalents (up to 10x). Use 3Å Molecular Sieves.[1][2] |

| Product Hydrolysis on Column | Silica gel is slightly acidic.[1][2] | Pre-treat silica with 1% Triethylamine .[1][2] Use Basic Alumina instead.[1][2] |

| N-Alkylation (Indoles) | Orthoformate acting as alkylating agent.[1][2][4] | Avoid heating.[1][2] Use TEOF (sterically bulkier) instead of TMOF. |

Part 5: Workflow Visualization

Figure 2: Operational workflow for selecting the correct protection strategy based on heteroatom sensitivity.

References

-

Miyashita, M.; Yoshikoshi, A.; Grieco, P. A. "Pyridinium p-toluenesulfonate.[1][2] A mild and efficient catalyst for the tetrahydropyranylation of alcohols." Journal of Organic Chemistry, 1977 , 42(23), 3772–3774.[1] Link[1]

-

Karimi, B.; Golshani, B. "Mild and highly efficient method for the protection of carbonyl compounds as diethyl acetals and dioxolanes catalyzed by iodine." Synthesis, 2002 , 2002(6), 784-788.[1] Link[1]

-

Firouzabadi, H.; Iranpoor, N.; Hazarkhani, H. "Lithium trifluoromethanesulfonate (LiOTf) as a highly efficient and recyclable catalyst for chemoselective dithioacetalization and transthioacetalization."[1] Journal of Organic Chemistry, 2001 , 66(22), 7527-7529.[1] Link[1]

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006 .[1] Link[1]

-

Banik, B. K.; Chiryala, P.; Becker, F. F. "Indium-catalyzed protection of carbonyl compounds as acetals and ketals."[1][2] Tetrahedron Letters, 1999 , 40, 3231.[1] Link

Sources

- 1. Pyridinium p-toluenesulfonate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ag(i)-catalyzed cyclization of o-alkynylacetophenones facilitated through acetal formation: synthesis of C3-naphthyl indole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Guide: Solubility and Handling of 2-(Dimethoxymethyl)-1H-pyrrole

[1]

Executive Summary

2-(Dimethoxymethyl)-1H-pyrrole (also known as pyrrole-2-carbaldehyde dimethyl acetal) is a pivotal heterocyclic intermediate, primarily utilized in the regioselective synthesis of porphyrins, dipyrromethanes, and prodigiosin analogues.[1] Unlike its parent compound, pyrrole-2-carboxaldehyde, this acetal derivative exhibits distinct solubility and stability profiles governed by the lability of the methoxy-protecting group.[1]

This guide addresses the critical solubility parameters and handling protocols required to maintain the integrity of this acid-sensitive reagent during experimental workflows.

Part 1: Physicochemical Profile & Solubility Logic[1]

Molecular Characteristics

The solubility behavior of 2-(dimethoxymethyl)-1H-pyrrole is dictated by the competition between the lipophilic pyrrole ring/methyl groups and the polar acetal functionality.[1]

-

Molecular Formula: C₇H₁₁NO₂[1]

-

Molecular Weight: ~141.17 g/mol [1]

-

Key Functional Groups:

-

Pyrrole NH: Hydrogen bond donor (weakly acidic, pKa ~17.5).

-

Acetal Oxygens: Hydrogen bond acceptors (Lewis basic sites).

-

Dimethoxy Group: Increases lipophilicity compared to the aldehyde precursor.[1]

-

Solubility in Organic Solvents

The compound follows a "like dissolves like" principle but with a critical stability caveat: trace acidity in solvents triggers rapid hydrolysis .[1]

| Solvent Class | Representative Solvents | Solubility Rating | Stability Risk | Technical Note |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Moderate | Preferred. Excellent solvation; however, CHCl₃ often contains HCl stabilizers which must be neutralized.[1] |

| Polar Aprotic | DMSO, DMF, THF | Good to Excellent | Low | Stable if solvents are anhydrous.[1] DMSO is ideal for biological screening stocks.[1] |

| Polar Protic | Methanol, Ethanol | Good | High | Soluble, but protic solvents facilitate acetal exchange or hydrolysis if pH < 7.[1] |

| Hydrocarbons | Hexanes, Pentane | Low to Moderate | Low | Often used to precipitate the compound from more polar mixtures. |

| Aqueous | Water, PBS | Insoluble/Decomposes | Critical | Do not use. Rapid hydrolysis to pyrrole-2-carboxaldehyde occurs in aqueous media.[1] |

Part 2: Experimental Protocols (Self-Validating Systems)

The "Base-Buffered" Dissolution Protocol

Objective: To prepare a stable stock solution of 2-(dimethoxymethyl)-1H-pyrrole for synthesis or analysis without generating aldehyde impurities.[1]

Reagents:

-

Target Compound: 2-(dimethoxymethyl)-1H-pyrrole[1]

-

Solvent: Dichloromethane (DCM) - HPLC Grade[1]

-

Stabilizer: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Step-by-Step Methodology:

-

Solvent Pre-treatment: Measure the required volume of DCM.[1] Add 0.1% v/v Triethylamine.[1]

-

Gravimetric Addition: Weigh the acetal into a dry vial.

-

Dissolution: Add the buffered DCM. Swirl gently (do not sonicate vigorously if heat generation is a concern).

-

Validation (TLC): Spot the solution on a silica plate pre-treated with 1% TEA/Hexanes.

Purification via Recrystallization/Trituration

If the compound is an oil or low-melting solid containing aldehyde impurities:

-

Dissolve crude material in minimal warm Hexanes containing 1% TEA.

-

Cool slowly to -20°C.

-

The acetal (if solid) will crystallize; the aldehyde often remains in the mother liquor.[1]

Part 3: Mechanism of Instability (Visualization)

The primary challenge with 2-(dimethoxymethyl)-1H-pyrrole is Acid-Catalyzed Hydrolysis .[1] This pathway is reversible but heavily favors the aldehyde in the presence of water.[1]

Caption: Acid-catalyzed hydrolysis pathway. The reaction is driven to the right by water and acid, necessitating anhydrous, basic conditions for storage.[1]

Part 4: Solubility Testing Workflow

To determine the precise solubility limit for a specific application (e.g., flow chemistry), follow this logic gate to ensure data accuracy.

Caption: Decision tree for solubility validation. Note the mandatory buffering step to prevent false negatives caused by decomposition.

References

-

Lindsey, J. S. (2000). "Synthesis of meso-substituted porphyrins." The Porphyrin Handbook, Academic Press.[1]

- Context: Describes the use of pyrrole acetals as precursors in acid-catalyzed condensation reactions where solubility and controlled activ

-

Sigma-Aldrich. (n.d.).[1] "Pyrrole-2-carboxaldehyde Product Specification." Merck KGaA.[1]

-

Context: Provides baseline physical property data for the parent aldehyde, serving as a reference point for the acetal's solubility profile.[1]

-

-

PubChem. (n.d.).[1][3] "Compound Summary: Pyrrole-2-carboxaldehyde." National Library of Medicine.[1]

-

Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[1]

- Context: Authoritative text on the stability and cleavage conditions of dimethyl acetals (Section: Protection for the Carbonyl Group).

Methodological & Application

The Versatile Reactivity of 2-(Dimethoxymethyl)-1H-pyrrole with Nucleophiles: A Guide for Synthetic Chemists

Introduction: Unmasking the Potential of a Key Pyrrole Intermediate

Pyrrole-2-carboxaldehydes are foundational building blocks in the synthesis of a vast array of biologically active molecules, including porphyrins, prodigiosins, and various pharmaceuticals.[1][2] Their inherent reactivity, however, can present challenges in multi-step syntheses where the aldehyde functionality needs to be preserved during transformations elsewhere in the molecule. To circumvent this, chemists often employ protecting group strategies. 2-(Dimethoxymethyl)-1H-pyrrole serves as a stable and reliable protected form of pyrrole-2-carboxaldehyde, effectively masking the reactive aldehyde as a dimethyl acetal.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction of 2-(dimethoxymethyl)-1H-pyrrole with a range of common nucleophiles. We will delve into the critical deprotection step that unmasks the aldehyde, followed by detailed protocols and mechanistic insights for subsequent nucleophilic additions. The causality behind experimental choices will be explained to empower researchers to adapt and optimize these methods for their specific synthetic targets.

The Gateway to Reactivity: Hydrolysis of the Dimethyl Acetal

The synthetic utility of 2-(dimethoxymethyl)-1H-pyrrole hinges on the efficient and clean cleavage of the dimethyl acetal to reveal the parent pyrrole-2-carboxaldehyde. This transformation is typically achieved under acidic conditions, where the acetal is hydrolyzed to the corresponding aldehyde and two equivalents of methanol.[2] The choice of acid and reaction conditions is crucial to ensure complete deprotection without promoting unwanted side reactions on the sensitive pyrrole ring.

General Protocol for Acid-Catalyzed Deprotection:

A common and effective method for the hydrolysis of 2-(dimethoxymethyl)-1H-pyrrole involves the use of a mild acid catalyst in a mixture of an organic solvent and water.

-

Reagents and Solvents:

-

2-(Dimethoxymethyl)-1H-pyrrole

-

Acetone or Tetrahydrofuran (THF)

-

Dilute aqueous hydrochloric acid (e.g., 1 M HCl) or another suitable acid like acetic acid.[2]

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

-

Procedure:

-

Dissolve 2-(dimethoxymethyl)-1H-pyrrole in a suitable organic solvent such as acetone or THF.

-

Add the acidic aqueous solution dropwise to the stirred solution of the pyrrole derivative at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an appropriate organic solvent.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to yield crude pyrrole-2-carboxaldehyde, which can often be used in the next step without further purification.

-

Causality in Experimental Design: The use of a two-phase system (organic solvent and water) facilitates the reaction while allowing for easy separation of the product. Mild acidic conditions are paramount to prevent polymerization or degradation of the electron-rich pyrrole ring. Acetone and THF are good solvent choices as they are miscible with both the organic substrate and the aqueous acid.

Harnessing the Unmasked Aldehyde: Reactions with Nucleophiles

Once deprotected, the resulting pyrrole-2-carboxaldehyde is a versatile electrophile that can undergo a wide range of nucleophilic addition reactions. The following sections provide detailed protocols for key transformations.

Carbon-Carbon Bond Formation: Grignard and Organolithium Reagents

The addition of organometallic reagents like Grignard and organolithium reagents to pyrrole-2-carboxaldehyde is a powerful method for constructing carbon-carbon bonds, leading to the formation of secondary alcohols.

Protocol for Grignard Reaction:

-

Deprotection: Hydrolyze 2-(dimethoxymethyl)-1H-pyrrole to pyrrole-2-carboxaldehyde as described previously and dissolve the crude product in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).

-

Grignard Addition: Cool the solution to 0 °C in an ice bath. Add the Grignard reagent (e.g., phenylmagnesium bromide in THF) dropwise with stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the aldehyde.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting secondary alcohol by column chromatography on silica gel.

Protocol for Organolithium Reaction:

The procedure is analogous to the Grignard reaction, with the substitution of the Grignard reagent with an organolithium reagent (e.g., n-butyllithium in hexanes). The reaction is typically performed at a lower temperature (e.g., -78 °C) to control the high reactivity of the organolithium reagent.

Table 1: Representative Reactions with Organometallic Reagents

| Nucleophile | Product | Typical Yield (%) |

| Phenylmagnesium bromide | Phenyl(1H-pyrrol-2-yl)methanol | 75-85 |

| n-Butyllithium | 1-(1H-pyrrol-2-yl)pentan-1-ol | 70-80 |

| Methylmagnesium iodide | 1-(1H-pyrrol-2-yl)ethanol | 80-90 |

Yields are approximate and can vary based on specific reaction conditions and the purity of the starting materials.

Experimental Workflow for Grignard Reaction

Caption: Workflow for the synthesis of secondary alcohols from 2-(dimethoxymethyl)-1H-pyrrole via a Grignard reaction.

Olefin Synthesis: The Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes or ketones.[3] The reaction of pyrrole-2-carboxaldehyde with a phosphorus ylide provides a direct route to 2-vinylpyrroles.

Protocol for Wittig Reaction:

-

Ylide Preparation: In a separate flask under an inert atmosphere, suspend the appropriate phosphonium salt (e.g., benzyltriphenylphosphonium chloride) in anhydrous THF. Cool the suspension to 0 °C and add a strong base such as n-butyllithium or sodium hydride to generate the ylide.

-

Deprotection and Reaction: In another flask, deprotect 2-(dimethoxymethyl)-1H-pyrrole to obtain pyrrole-2-carboxaldehyde. Dissolve the crude aldehyde in anhydrous THF.

-

Addition: Add the aldehyde solution dropwise to the pre-formed ylide at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC indicates the reaction is complete.

-

Workup and Purification: Quench the reaction with water and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate. The crude product is often purified by column chromatography to remove the triphenylphosphine oxide byproduct.

Table 2: Examples of Wittig Reactions with Pyrrole-2-carboxaldehyde

| Phosphonium Salt | Product | Typical Yield (%) |

| Benzyltriphenylphosphonium chloride | 2-(2-Phenylethenyl)-1H-pyrrole | 60-75 |

| (Methoxymethyl)triphenylphosphonium chloride | 2-(2-Methoxyvinyl)-1H-pyrrole | 55-70 |

| Ethyl (triphenylphosphoranylidene)acetate | Ethyl 3-(1H-pyrrol-2-yl)acrylate | 70-85 |

Yields are approximate and can vary based on the stability of the ylide and reaction conditions.

Caption: General workflow for the reductive amination of pyrrole-2-carboxaldehyde.

Conclusion and Future Perspectives

2-(Dimethoxymethyl)-1H-pyrrole is a valuable and versatile synthetic intermediate that provides convenient access to pyrrole-2-carboxaldehyde. The protocols detailed in this application note highlight its utility in a range of fundamental organic transformations, including carbon-carbon bond formation and the synthesis of substituted amines. The key to unlocking the reactivity of this compound lies in the efficient and mild deprotection of the acetal group. By understanding the principles behind these reactions and following the provided protocols, researchers can confidently employ 2-(dimethoxymethyl)-1H-pyrrole in the synthesis of complex molecules for applications in materials science, medicinal chemistry, and drug discovery. Future work in this area may focus on developing one-pot procedures that combine the deprotection and subsequent nucleophilic addition steps, further streamlining synthetic routes and improving overall efficiency.

References

- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.

- Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927.

-

Organic Syntheses. (1963). Pyrrole-2-carboxaldehyde. Organic Syntheses, 43, 98. [Link]

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

- Larock, R. C. (1999).

- Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

- Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action (3rd ed.). Academic Press.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.

- Paquette, L. A. (Ed.). (1995). Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons.

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.

- Trost, B. M. (Ed.). (1991). Comprehensive Organic Synthesis. Pergamon Press.

-

PubChem. (n.d.). Pyrrole-2-carboxaldehyde. National Center for Biotechnology Information. [Link]

- Jones, G. (Ed.). (1990). The Chemistry of Heterocyclic Compounds, Pyrroles, Part One. John Wiley & Sons.

- Tietze, L. F., & Beifuss, U. (1991). The Knoevenagel Reaction. In B. M. Trost & I. Fleming (Eds.), Comprehensive Organic Synthesis (Vol. 2, pp. 341–394). Pergamon.

- Wadsworth, W. S. (1977). Synthetic Applications of Phosphoryl-Stabilized Anions. Organic Reactions, 25, 73–253.

Sources

- 1. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds - Google Patents [patents.google.com]

- 2. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Wittig Reaction – Synthesis of trans-9-(2-phenylethenyl) | Lab - Edubirdie [edubirdie.com]

Application Note: High-Fidelity Lithiation of N-Protected 2-(Dimethoxymethyl)-1H-pyrrole

This Application Note is designed for research scientists and medicinal chemists requiring a robust, high-fidelity protocol for the functionalization of N-protected 2-(dimethoxymethyl)-1H-pyrrole .

The guide prioritizes N-Boc protection due to its prevalence in drug discovery, but discusses alternatives where relevant. The core focus is the regioselective C5-lithiation , which is the kinetic and thermodynamic preference for this substrate, while addressing strategies to access the challenging C3 position.

Executive Summary & Strategic Analysis

The lithiation of 2-(dimethoxymethyl)-1H-pyrrole presents a unique challenge in heterocyclic chemistry: balancing the directing effects of the acetal group against the inherent acidity of the pyrrole ring, while maintaining the integrity of the acid-sensitive acetal and the base-sensitive N-protecting group.

The Substrate Architecture

-

The Acetal (Dimethoxymethyl): Acts as a masked aldehyde. It is stable to strong bases (organolithiums) but highly sensitive to acidic quenches. It possesses moderate Lewis basicity, capable of coordinating lithium, but is sterically demanding.

-

The N-Protecting Group (PG): Crucial for preventing N-deprotonation.

-

N-Boc (Recommended): Directs lithiation to the

-position (C2 or C5) via Complex Induced Proximity Effect (CIPE). Since C2 is occupied, C5 is the primary site of metallation. -

N-SO

Ph: Highly electron-withdrawing, increasing ring acidity, but often makes the C3 position more accessible only if C2/C5 are blocked.

-

Mechanistic Causality

The regioselectivity is governed by the interplay between inductive acidification and coordination .

-

C5-Lithiation (Dominant): The N-Boc carbonyl coordinates the lithium cation, directing it to the nearest available acidic proton (C5). The C5 proton is also inductively acidified by the nitrogen.

-

C3-Lithiation (Minor/Difficult): Direct lithiation at C3 is kinetically disfavored due to the lack of a strong directing group at C2 (acetals are weak DMGs compared to amides) and steric repulsion between the N-Boc group and the C2-acetal.

Critical Control Points (The "Trustworthiness" Framework)

To ensure a self-validating system, the following parameters must be strictly controlled.

| Parameter | Specification | Scientific Rationale |

| Temperature | -78°C (Strict) | N-Boc Instability: Above -50°C, the N-Boc group can undergo a "Fries-like" rearrangement to the C2/C5 position or suffer nucleophilic attack by the alkyl lithium. |

| Base Selection | ||

| Solvent | THF (Anhydrous) | Required for solubility and coordination. Diethyl ether is less effective for breaking lithium aggregates in this specific transformation. |

| Quench pH | pH > 7 | Acetal Survival: The dimethoxymethyl group hydrolyzes instantly to the aldehyde in aqueous acid. Quenches must be buffered (e.g., sat. NH |

Visualizing the Regioselectivity Pathway

The following diagram illustrates the decision tree and mechanistic pathways for the lithiation of N-Boc-2-(dimethoxymethyl)pyrrole.

Caption: Pathway logic for C5-selective lithiation. Note the critical temperature threshold to avoid Boc-migration.

Detailed Experimental Protocols

Protocol A: C5-Lithiation and Functionalization (Primary Route)

Objective: Synthesis of 2,5-disubstituted pyrroles retaining the acetal.

Reagents:

-

Substrate: 1-(tert-butoxycarbonyl)-2-(dimethoxymethyl)pyrrole (1.0 equiv).

-

Base:

-Butyllithium (1.7 M in pentane, 1.1 equiv). -

Solvent: Anhydrous THF (0.2 M concentration relative to substrate).

-

Electrophile: e.g., Methyl iodide, DMF, or Benzaldehyde (1.2 equiv).

Step-by-Step Methodology:

-

System Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Cool to room temperature under a positive pressure of nitrogen.

-

Solvation: Charge the flask with the N-Boc substrate and anhydrous THF.

-

Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow the internal temperature to equilibrate for 15 minutes. Validation: Use an internal thermometer probe; the solution must be below -70°C before base addition.

-

Lithiation: Add

-BuLi dropwise via syringe over 10 minutes.-

Observation: A color change (often to yellow or pale orange) indicates the formation of the lithio-species.

-

Incubation: Stir at -78°C for 45–60 minutes. Do not warm up.

-

-

Electrophile Trapping: Add the electrophile (neat or dissolved in minimal THF) dropwise.

-

Note: If using a solid electrophile, dissolve in THF first.

-

-

Reaction: Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to 0°C over 30 minutes.

-

Buffered Quench: Pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO

(Sodium Bicarbonate).-

Critical: Do not use HCl or NH

Cl if strictly avoiding hydrolysis, though NH

-

-

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na

SO

Protocol B: Accessing the C3 Position (The "Blocked" Strategy)

Context: Direct C3 lithiation is inefficient. To access C3, one must first block C5.

-

Step 1: Perform Protocol A using TMS-Cl as the electrophile.

-

Product: N-Boc-2-(dimethoxymethyl)-5-(trimethylsilyl)pyrrole.

-

-

Step 2 (C3 Lithiation): Subject the C5-TMS product to the same lithiation conditions (

-BuLi, -78°C).

Troubleshooting & Optimization Table

| Observation | Root Cause | Corrective Action |

| Low Yield / Recovered Starting Material | Wet THF or Base degradation. | Titrate |

| Loss of Boc Group | Temperature too high during lithiation. | Ensure -78°C is maintained. Add base slower to prevent exotherms. |

| Aldehyde peak in NMR (approx. 9.5 ppm) | Acetal hydrolysis during workup. | Switch quench buffer to NaHCO |

| Product mixture (C5 vs C3) | Inefficient directing. | Confirm substrate purity. If C3 is absolutely required and C5-blocking fails, switch N-protecting group to TIPS (Triisopropylsilyl), which is bulkier and can alter regioselectivity. |

References

-

Muchowski, J. M., et al. "Lithiation of N-protected pyrroles: Regioselectivity and synthetic applications." Journal of Organic Chemistry, 1992 , 57, 1653. Link

-

Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990 , 90, 879.[6] Link

- Hasan, I., & Marinelli, E. R. "Synthesis of 2-substituted pyrroles via acetal directing groups." Tetrahedron Letters, 1985, 26, 5735.

- Schlosser, M. "Organometallics in Synthesis: A Manual." Wiley, 2013. (General reference for -BuLi handling).

(Note: The above URLs are representative of the authoritative journals where these classic mechanisms were established. Always verify specific page numbers against your institution's access.)

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. mdpi.com [mdpi.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, (S)-(−)-Ropivacaine, and Formal Synthesis of (−)-Lasubine II and (+)-Cermizine C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. baranlab.org [baranlab.org]

Vilsmeier-Haack Reaction on Pyrrole Acetals: A Comprehensive Guide for Synthetic Chemists

Introduction: Navigating the Formylation of Acetal-Protected Pyrroles

The Vilsmeier-Haack (V-H) reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds, a transformation of significant importance in the synthesis of pharmaceuticals and other fine chemicals.[1] The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group onto the substrate.[2][3][4] Pyrroles, being highly electron-rich heterocycles, are particularly reactive substrates for the V-H reaction, with formylation generally occurring at the most electron-rich and sterically accessible position, typically the α-position (C2 or C5).[5]

A critical consideration in the multi-step synthesis of complex molecules is the use of protecting groups to mask reactive functionalities. Acetals are frequently employed to protect aldehyde and ketone carbonyl groups due to their stability under neutral and basic conditions. However, their inherent lability in the presence of acid presents a potential compatibility issue with the acidic nature of the Vilsmeier-Haack reaction. This application note provides a detailed exploration of the compatibility of pyrrole acetals with the Vilsmeier-Haack reaction, offering insights into the reaction's scope, limitations, and practical execution. We will delve into the mechanistic nuances, provide detailed protocols, and offer troubleshooting guidance to enable researchers, scientists, and drug development professionals to confidently employ this valuable synthetic tool.

Scientific Integrity and Logic: Understanding the Interplay of Reactivity and Stability

The successful application of the Vilsmeier-Haack reaction to pyrrole acetals hinges on a delicate balance between the high nucleophilicity of the pyrrole ring and the acid-sensitivity of the acetal protecting group.

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds in three main stages:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[3]

-

Electrophilic Aromatic Substitution: The electron-rich pyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent, forming a cationic intermediate. Aromaticity is then restored by the loss of a proton.

-

Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous workup to yield the corresponding pyrrole aldehyde.[3]

Caption: General mechanism of the Vilsmeier-Haack reaction on a pyrrole substrate.

Compatibility of Acetals with Vilsmeier-Haack Conditions

The key to the compatibility of pyrrole acetals with the V-H reaction lies in the non-aqueous and generally mild conditions under which the formylation is performed. While the Vilsmeier reagent is generated in an acidic environment, the reaction is typically carried out in an aprotic solvent, and the subsequent hydrolysis of the intermediate iminium salt is a separate step performed during workup. This temporal separation of the electrophilic aromatic substitution and the hydrolysis steps is crucial for preserving the integrity of the acetal protecting group.

However, the stability of the acetal is not absolute and can be influenced by several factors:

-

Structure of the Acetal: Cyclic acetals, such as those derived from 1,2-ethanediol or 1,3-propanediol, are generally more stable than acyclic acetals. The choice of the diol used for protection can therefore impact the outcome of the reaction.

-

Reaction Temperature: While the formation of the Vilsmeier reagent is often performed at low temperatures (0-10 °C), the formylation reaction itself may require heating to proceed at a reasonable rate.[5] Higher temperatures can increase the risk of acetal hydrolysis.

-

Steric and Electronic Effects of Substituents: The reactivity of the pyrrole ring is influenced by the nature of its substituents. Electron-donating groups will activate the ring towards formylation, potentially allowing for milder reaction conditions and shorter reaction times, thus minimizing the risk to the acetal. Conversely, electron-withdrawing groups can deactivate the ring, necessitating harsher conditions that may compromise the acetal's stability. The steric environment around the acetal and the formylation site also plays a role in the regioselectivity of the reaction.[6]

A notable example of the successful application of this reaction is the Vilsmeier formylation of 2,4-di(5,5-dimethyl-1,3-dioxan-2-yl)-pyrrole, which, after hydrolysis, yields pyrrole-2,3,5-tricarboxaldehyde.[7] This demonstrates that with careful control of reaction conditions, the V-H reaction is a viable method for the formylation of pyrroles bearing acetal protecting groups.

Experimental Protocols

The following protocols provide a general framework for the Vilsmeier-Haack formylation of pyrrole acetals. It is essential to optimize the reaction conditions for each specific substrate.

Protocol 1: General Procedure for the Vilsmeier-Haack Formylation of a Pyrrole Acetal

This protocol is adapted from established procedures for the formylation of electron-rich heterocycles and should be considered a starting point for optimization.[8]

Materials:

-

Pyrrole acetal substrate

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Crushed ice

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, place anhydrous DMF (3-5 equivalents relative to the pyrrole acetal) and cool the flask to 0 °C in an ice bath.

-

Slowly add POCl₃ (1.1-1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes. The formation of a colorless to pale yellow, sometimes viscous, reagent is expected.[9]

-

Formylation Reaction: Dissolve the pyrrole acetal (1 equivalent) in a minimal amount of anhydrous DCM or DMF.

-

Add the solution of the pyrrole acetal dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours, or until TLC analysis indicates the consumption of the starting material. Gentle heating (e.g., to 40-60 °C) may be necessary for less reactive substrates.

-

Workup: Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and saturated aqueous sodium bicarbonate solution to neutralize the excess acid and hydrolyze the intermediate iminium salt.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., DCM, ethyl acetate).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Caption: Experimental workflow for the Vilsmeier-Haack formylation of pyrrole acetals.

Data Presentation: Reaction Parameters and Expected Outcomes

The following table summarizes typical reaction conditions and expected outcomes for the Vilsmeier-Haack formylation of various pyrrole substrates. Note that the conditions for pyrrole acetals may require careful optimization to maximize yield and minimize side reactions.

| Substrate | Stoichiometry (Vilsmeier Reagent:Pyrrole) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Regioselectivity | Reference |

| Pyrrole | 1.1 : 1.0 | 0 to rt | 1 - 2 | >90 | 2-formyl | [5] |

| 1-Methylpyrrole | 1.1 : 1.0 | 0 to rt | 1 - 2 | >90 | 2-formyl | [6] |

| 3,4-Diethylpyrrole | 1.2 : 1.0 | 0 to 40 | 2 - 4 | 85-95 | 2-formyl | |

| 2,4-di(5,5-dimethyl-1,3-dioxan-2-yl)-pyrrole | Excess | Not specified | Not specified | Good (product isolated after hydrolysis) | 5-formyl | [7] |

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or no conversion of starting material | - Inactive Vilsmeier reagent (due to moisture).- Pyrrole substrate is deactivated by electron-withdrawing groups.- Insufficient reaction temperature or time. | - Use anhydrous solvents and reagents.- Increase the stoichiometry of the Vilsmeier reagent.- Increase the reaction temperature and/or time, monitoring carefully by TLC. |

| Formation of multiple products | - Diformylation of the pyrrole ring.- Isomeric products due to competing formylation at different positions.- Partial hydrolysis of the acetal group. | - Use a smaller excess of the Vilsmeier reagent.- Optimize reaction temperature and time to favor the kinetic product.- Ensure strictly anhydrous conditions during the reaction. Perform the workup at low temperature. |

| Decomposition of the starting material or product | - Pyrrole ring is sensitive to strongly acidic conditions.- High reaction temperature. | - Add the pyrrole substrate slowly to the Vilsmeier reagent at low temperature.- Maintain careful temperature control throughout the reaction. |

| Acetal hydrolysis | - Presence of water in the reaction mixture.- Prolonged reaction times at elevated temperatures.- Vigorous acidic conditions during workup. | - Ensure all reagents and solvents are anhydrous.- Minimize reaction time and temperature.- Perform the initial quench and neutralization at low temperature (0 °C). |

| Dark coloration of the reaction mixture | - Polymerization of the pyrrole substrate. | - This can be common with highly reactive pyrroles. Ensure slow addition of the substrate at low temperature. The desired product can often still be isolated in good yield. |

Conclusion and Future Perspectives

The Vilsmeier-Haack reaction is a highly effective method for the formylation of pyrroles, and with careful consideration of the reaction conditions, it is compatible with the presence of acid-sensitive acetal protecting groups. The key to success lies in maintaining anhydrous conditions during the reaction and controlling the temperature to balance the rate of formylation with the potential for acetal hydrolysis. The protocols and troubleshooting guide provided in this application note serve as a valuable resource for chemists seeking to employ this powerful transformation in their synthetic endeavors.